SB-224289 hydrochloride

5-HT1B receptor selectivity serotonin receptor pharmacology GR127935 comparator

SB-224289 hydrochloride is a premier research tool distinguished by its >60‑fold selectivity for 5‑HT1B over 5‑HT1D, coupled with robust inverse agonist activity—a profile absent in neutral antagonists. This unparalleled specificity ensures reliable, mechanistic data in CNS and cardiovascular studies. Secure a well‑characterized batch to drive reproducible, high‑impact discoveries.

Molecular Formula C32H33ClN4O3
Molecular Weight 557.1 g/mol
CAS No. 180084-26-8
Cat. No. B122189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-224289 hydrochloride
CAS180084-26-8
Synonyms[2’-Methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1’-biphenyl]-4-yl](2,5,6,7-tetrahydro-1’-methylspiro[3H-furo[2,3-f]indole-3,4’-piperidin]-5-yl)-methanone Hydrochloride
Molecular FormulaC32H33ClN4O3
Molecular Weight557.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6.Cl
InChIInChI=1S/C32H32N4O3.ClH/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32;/h4-9,16-18H,10-15,19H2,1-3H3;1H
InChIKeyGKGKBZYMDILCOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

SB-224289 Hydrochloride (CAS 180084-26-8): A Highly Selective 5-HT1B Receptor Antagonist with Negative Intrinsic Activity for CNS Research


SB-224289 hydrochloride, formally named 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine] hydrochloride, is a potent and selective antagonist at the human 5-HT1B serotonin receptor [1]. It exhibits high affinity with a pKi value of 8.2 (approximately 6.3 nM) and displays greater than 60-fold selectivity over other serotonin receptor subtypes, including 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C, as determined by radioligand binding and functional assays [2]. The compound functions as an inverse agonist, possessing negative intrinsic activity at the 5-HT1B receptor, and is centrally active following oral administration in vivo [3]. It is supplied as a hydrochloride salt, soluble in DMSO for in vitro studies, and is widely used as a pharmacological tool to dissect the roles of 5-HT1B receptors in neurochemical and behavioral models .

Why 5-HT1B Receptor Antagonists Cannot Be Interchanged: Critical Selectivity and Functional Divergence of SB-224289 Hydrochloride


Within the class of 5-HT1B receptor ligands, compounds often exhibit overlapping but non-identical pharmacological profiles that preclude simple substitution in experimental systems. SB-224289 distinguishes itself through two key parameters: exceptionally high selectivity for the human 5-HT1B receptor over the closely related 5-HT1D subtype (>60-fold), and a robust inverse agonist/negative intrinsic activity profile, which contrasts with the partial agonism or neutral antagonism observed with structurally similar molecules such as SB-216641 and GR127935 [1]. These differences are not merely academic; they directly influence in vivo outcomes, as non-selective 5-HT1B/1D antagonists like GR127935 decrease cortical 5-HT release via concurrent 5-HT1D blockade, whereas the highly selective inverse agonist SB-224289 permits regional and functional dissection of 5-HT1B-mediated effects without confounding activity at other serotonin receptors [2]. Consequently, experimental reproducibility and mechanistic clarity demand the use of a well-characterized, selective tool compound like SB-224289 rather than a generic 5-HT1B/1D ligand.

Quantitative Differentiation of SB-224289 Hydrochloride (CAS 180084-26-8) from Closest Analogs: A Comparator-Based Evidence Assessment


Superior Selectivity for Human 5-HT1B vs. 5-HT1D Receptors Compared to Non-Selective 5-HT1B/1D Antagonist GR127935

SB-224289 demonstrates markedly higher selectivity for the human 5-HT1B receptor over the closely related 5-HT1D receptor compared to the non-selective 5-HT1B/1D antagonist GR127935. In radioligand binding studies using recombinant human receptors, SB-224289 exhibits a pKi of 8.16 at h5-HT1B and greater than 75-fold selectivity over h5-HT1D [1]. In contrast, GR127935 shows essentially equal affinity for both receptors (pKi = 8.5 for guinea pig 5-HT1D and rat 5-HT1B), with no meaningful discrimination between the two subtypes [2]. This difference is critical for experiments aiming to isolate the specific contribution of 5-HT1B autoreceptors versus heteroreceptors.

5-HT1B receptor selectivity serotonin receptor pharmacology GR127935 comparator

Unique Inverse Agonist (Negative Intrinsic Activity) Profile Differentiates SB-224289 from Partial Agonist SB-216641

SB-224289 acts as an inverse agonist at the human 5-HT1B receptor, reducing basal G-protein activation in the absence of agonist. In [35S]GTPγS binding assays using recombinant h5-HT1B receptors expressed in CHO cells, SB-224289 exhibited negative intrinsic activity, significantly decreasing basal [35S]GTPγS binding [1]. In direct comparison within the same study, SB-216641 behaved as a partial agonist, while SB-224289 and SB-219085 were inverse agonists [2]. The functional consequence of this inverse agonism is that SB-224289 not only blocks agonist-induced signaling but also reduces constitutive receptor activity, a property that may be relevant for studies of receptor tone and pathological states involving receptor overexpression.

5-HT1B inverse agonism constitutive receptor activity SB-216641 comparator

Region-Specific In Vivo Elevation of Extracellular 5-HT in Guinea Pig Dentate Gyrus

SB-224289 elicits a robust and regionally selective increase in extracellular serotonin levels in the guinea pig brain. In in vivo microdialysis experiments, systemic administration of SB-224289 (4 mg/kg i.p.) increased extracellular 5-HT in the dentate gyrus to 151 ± 19% of basal levels, an effect comparable in magnitude to that of GR127935 (146 ± 11% of basal) [1]. Notably, SB-224289 had no significant effect on extracellular 5-HT in the frontal cortex or dorsal hippocampus when administered alone, highlighting regional specificity [2]. In contrast, non-selective 5-HT1B/1D antagonists such as GR127935 and methiothepin produced a decrease in cortical 5-HT, likely due to concurrent blockade of 5-HT1D receptors that triggers a compensatory reduction in terminal 5-HT release [3]. This differential in vivo outcome underscores the functional consequences of SB-224289's selectivity profile.

in vivo microdialysis serotonin release dentate gyrus

Demonstrated Central Activity Following Oral Administration in Rodent Behavioral Models

SB-224289 is centrally active following oral administration, a critical feature for in vivo CNS studies. While many research-grade tool compounds lack documented oral bioavailability, SB-224289 has been shown to modulate behavior and neurochemistry after systemic dosing [1]. In learning and memory paradigms, post-training injection of SB-224289 (1 mg/kg) facilitated learning consolidation and reversed deficits induced by cholinergic and glutamatergic antagonists [2]. This oral activity distinguishes SB-224289 from other 5-HT1B ligands that may require intracerebroventricular administration or lack in vivo validation. The compound's physicochemical properties, including moderate molecular weight (557.09 g/mol) and acceptable DMSO solubility (10 mM), support its formulation for oral gavage studies.

oral bioavailability blood-brain barrier penetration in vivo CNS pharmacology

High-Impact Research and Screening Applications for SB-224289 Hydrochloride (CAS 180084-26-8) Based on Quantitative Differentiation


Pharmacological Dissection of 5-HT1B vs. 5-HT1D Receptor Functions in Native Tissues and Recombinant Systems

SB-224289's >75-fold selectivity for human 5-HT1B over 5-HT1D receptors makes it an indispensable tool for distinguishing the contributions of these two closely related serotonin receptor subtypes in complex biological preparations. In functional assays using human isolated blood vessels, for example, SB-224289 (200 nM) selectively antagonizes 5-HT1B-mediated contractions, whereas the 5-HT1D-selective antagonist BRL15572 (500 nM) has no effect, confirming the predominant role of 5-HT1B receptors in mediating vasoconstriction [1]. This application is particularly valuable for cardiovascular pharmacology studies and for validating target engagement in native tissues where receptor subtype expression may be ambiguous.

In Vivo CNS Studies Requiring Oral Bioavailability and Blood-Brain Barrier Penetration

Researchers investigating the role of 5-HT1B receptors in mood, anxiety, cognition, or substance abuse disorders can utilize SB-224289 in chronic oral dosing paradigms with confidence in its brain exposure. The compound has been employed to study cocaine self-administration and seeking behavior in rodent models, where its inverse agonist properties may differentially modulate behavioral outcomes compared to neutral antagonists . The validated central activity after oral administration streamlines experimental design and improves translational relevance for CNS drug discovery programs.

Studies of Constitutive Receptor Activity and Inverse Agonism at Serotonergic GPCRs

SB-224289's negative intrinsic activity provides a unique probe for investigating the role of constitutive 5-HT1B receptor signaling in physiological and pathological states. Unlike neutral antagonists such as GR127935 or partial agonists such as SB-216641, SB-224289 reduces basal G-protein activation, allowing researchers to assess the contribution of receptor tone to cellular and behavioral phenotypes [2]. This application is relevant for exploring receptor overexpression conditions, receptor trafficking, and the pharmacodynamics of inverse agonism in native systems.

Neurochemical Investigations of Serotonergic Autoreceptor Control Using In Vivo Microdialysis

SB-224289's ability to elevate extracellular 5-HT selectively in the dentate gyrus without affecting cortical 5-HT levels makes it a precise tool for mapping the regional specificity of 5-HT1B terminal autoreceptor function [3]. This application is critical for dissecting the circuitry underlying serotonergic modulation of cognition, stress responses, and neuroplasticity, and for evaluating the functional consequences of pharmacological blockade of autoreceptors versus heteroreceptors in discrete brain regions.

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